molecular formula C27H44O3 B031025 Spirostan-3-ol CAS No. 82597-74-8

Spirostan-3-ol

Cat. No.: B031025
CAS No.: 82597-74-8
M. Wt: 416.6 g/mol
InChI Key: GMBQZIIUCVWOCD-NRBCCYJRSA-N
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Description

Sarsaponin is a naturally occurring saponin derived from the plant Yucca schidigera. It is a steroidal glycoside known for its various biological activities, including its anabolic action. Sarsaponin has been extensively studied for its effects on rumen fermentation and methane production in ruminants .

Mechanism of Action

Target of Action

Spirostan-3-ol, also known as Sarsasapogenin, is a steroid glycoside isolated from plant materials . It has potential anti-tumor activity and is a useful tool to keep bees away from areas recently treated with toxic insecticides .

Mode of Action

This compound is a non-peptide, orally bioavailable neurotrophic factor inducer . It readily reverses free radical neurotoxicity produced by 1-ethyl-4-phenylpyridium (MPP+) in dopaminergic neurons and reverses the decrease of neuronal growth factors and dopamine receptors in the brain .

Biochemical Pathways

Both furostanol and spirostanol types of steroidal saponins, including this compound, are derived from either the 30-carbon linear precursor 2, 3-oxidosqualene (cycloartenol pathway) or 22,26-dihydroxycholesterol (cholesterol pathway). During the synthesis of their steroidal aglycone, a loss of three methyl groups results in a 27-carbon backbone .

Pharmacokinetics

It is known that the compound is a solid at room temperature , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

This compound has been shown to have potential anti-tumor activity via apoptosis . It also has the ability to keep bees away from areas recently treated with toxic insecticides .

Action Environment

The action of this compound can be influenced by environmental factors. For example, it has been used as a tool to keep bees away from areas recently treated with toxic insecticides . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of other chemicals in its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sarsaponin can be extracted from the Yucca schidigera plant using various methods. The extraction process typically involves the use of solvents such as methanol, ethanol, or water. The plant material is ground and subjected to solvent extraction, followed by filtration and concentration to obtain the saponin-rich extract .

Industrial Production Methods

Industrial production of sarsaponin involves large-scale extraction from Yucca schidigera. The process includes harvesting the plant, drying, and grinding the plant material. The ground material is then subjected to solvent extraction, and the extract is purified using techniques such as chromatography to isolate sarsaponin .

Chemical Reactions Analysis

Types of Reactions

Sarsaponin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups in the saponin structure .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of sarsaponin can lead to the formation of oxidized derivatives, while reduction can yield reduced saponin compounds .

Properties

IUPAC Name

(1R,2S,4S,6R,7S,8R,9S,12S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16?,17-,18?,19?,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBQZIIUCVWOCD-NRBCCYJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5[C@@]4(CCC(C5)O)C)C)O[C@]16CCC(CO6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82597-74-8
Record name Sarsasapogenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082597748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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